(Butylstannylidyne)tris(thioethylene) trilaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butylstannylidyne)tris(thioethylene) trilaurate is a complex organotin compound with the molecular formula C46H90O6S3Sn This compound is characterized by the presence of a butylstannylidyne core bonded to three thioethylene groups, each of which is further esterified with lauric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butylstannylidyne)tris(thioethylene) trilaurate typically involves the reaction of butylstannylidyne chloride with thioethylene and lauric acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Formation of Butylstannylidyne Chloride: Butylstannane is reacted with chlorine gas to form butylstannylidyne chloride.
Reaction with Thioethylene: The butylstannylidyne chloride is then reacted with thioethylene in the presence of a base such as triethylamine to form the intermediate (Butylstannylidyne)tris(thioethylene).
Esterification with Lauric Acid: Finally, the intermediate is esterified with lauric acid in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Butylstannylidyne)tris(thioethylene) trilaurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioethylene groups to thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alcohols and amines are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
(Butylstannylidyne)tris(thioethylene) trilaurate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin core.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of (Butylstannylidyne)tris(thioethylene) trilaurate involves its interaction with biological molecules through its organotin core and thioethylene groups. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The lauric acid esters may enhance its solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (Methylstannylidyne)tris(thioethylene) trioleate
- (Ethylstannylidyne)tris(thioethylene) tripalmitate
- (Propylstannylidyne)tris(thioethylene) tristearate
Uniqueness
(Butylstannylidyne)tris(thioethylene) trilaurate is unique due to its specific combination of butylstannylidyne core and lauric acid esters, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
68928-52-9 |
---|---|
Molecular Formula |
C46H90O6S3Sn |
Molecular Weight |
954.1 g/mol |
IUPAC Name |
2-[butyl-bis(2-dodecanoyloxyethylsulfanyl)stannyl]sulfanylethyl dodecanoate |
InChI |
InChI=1S/3C14H28O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17;1-3-4-2;/h3*17H,2-13H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
GXGIHTPVCOYQKU-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.